Cas no 2172432-11-8 (1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide)

1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide
- 2172432-11-8
- EN300-1461095
-
- インチ: 1S/C10H16N4/c1-7-9(10(11)12)6-14(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H3,11,12)
- InChIKey: XHECKGNQTDQGIC-UHFFFAOYSA-N
- SMILES: N1(C=C(C(=N)N)C(C)=N1)CC1CCC1
計算された属性
- 精确分子量: 192.137496527g/mol
- 同位素质量: 192.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.7Ų
- XLogP3: 0.8
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461095-100mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 100mg |
$1572.0 | 2023-09-29 | ||
Enamine | EN300-1461095-1000mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 1000mg |
$1785.0 | 2023-09-29 | ||
Enamine | EN300-1461095-10000mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 10000mg |
$7681.0 | 2023-09-29 | ||
Enamine | EN300-1461095-2500mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 2500mg |
$3501.0 | 2023-09-29 | ||
Enamine | EN300-1461095-1.0g |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1461095-50mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 50mg |
$1500.0 | 2023-09-29 | ||
Enamine | EN300-1461095-500mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 500mg |
$1714.0 | 2023-09-29 | ||
Enamine | EN300-1461095-5000mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 5000mg |
$5179.0 | 2023-09-29 | ||
Enamine | EN300-1461095-250mg |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide |
2172432-11-8 | 250mg |
$1642.0 | 2023-09-29 |
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamideに関する追加情報
Professional Introduction to Compound with CAS No. 2172432-11-8 and Product Name: 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide
The compound identified by the CAS number 2172432-11-8 and the product name 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound, featuring a pyrazole core substituted with a cyclobutylmethyl group at the 1-position, a methyl group at the 3-position, and a carboximidamide functional group at the 4-position, endows it with unique chemical and biological properties that make it a promising candidate for further investigation.
In recent years, there has been a growing interest in pyrazole derivatives as pharmacological agents due to their ability to interact with various biological targets. The pyrazole ring is a versatile scaffold that can be modified in numerous ways to fine-tune its pharmacokinetic and pharmacodynamic profiles. The presence of the cyclobutylmethyl group in this compound contributes to its steric bulk, which can influence both its solubility and binding affinity to biological targets. Additionally, the carboximidamide moiety is known for its ability to form hydrogen bonds, making it an excellent candidate for designing molecules that can interact with proteins and enzymes in a specific manner.
Recent studies have highlighted the potential of pyrazole-based compounds in the treatment of various diseases, including cancer, inflammation, and infectious disorders. For instance, modifications of the pyrazole core have been shown to enhance the binding affinity of small molecules to enzymes such as kinases and phosphodiesterases. The compound in question, with its unique substitution pattern, may exhibit similar properties that could be exploited for therapeutic purposes. Specifically, the combination of the cyclobutylmethyl and carboximidamide groups may facilitate interactions with specific residues in target proteins, leading to potent inhibition or modulation of their activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclobutylmethyl group necessitates careful consideration of reaction pathways to avoid unwanted side products. Similarly, the installation of the carboximidamide functionality requires expertise in imidamide chemistry. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before, which has accelerated the discovery of novel bioactive compounds.
From a biological perspective, the potential activities of this compound are intriguing. The pyrazole core is known to be a privileged scaffold in drug discovery due to its ability to fit into various binding pockets of biological targets. The substitution pattern present in this compound may confer specific interactions with proteins involved in disease pathways. For example, preliminary computational studies suggest that it could interact with enzymes implicated in cancer metabolism or inflammatory responses. These interactions could lead to novel therapeutic strategies targeting these diseases.
The development of new pharmaceuticals relies heavily on understanding how small molecules interact with biological systems at the molecular level. The use of computational chemistry tools has become indispensable in modern drug discovery pipelines. By leveraging techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound might bind to its target proteins and assess its potential efficacy. These computational approaches complement experimental efforts by providing insights into binding modes and affinity predictions.
In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for basic research in chemical biology. Its unique structure allows researchers to probe questions related to ligand-receptor interactions and enzyme mechanisms. By studying how this molecule interacts with biological targets, scientists can gain deeper insights into disease pathways and develop more rational approaches for drug design.
The field of medicinal chemistry continues to evolve rapidly, driven by advances in synthetic methodologies and computational tools. The development of novel heterocyclic compounds like this one exemplifies the ongoing quest for innovative solutions to complex biological problems. As research progresses, it is likely that more derivatives will be synthesized and evaluated for their potential applications in medicine.
In conclusion,1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide (CAS No. 2172432-11-8) represents a promising entry point for further exploration in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for designing molecules with tailored biological activities aimed at treating various diseases. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in advancing therapeutic strategies.
2172432-11-8 (1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboximidamide) Related Products
- 2228479-84-1(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 2138573-61-0(1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol)
- 1289152-71-1(5-bromo-N-(2-methoxyethyl)pyridin-3-amine)
- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)




